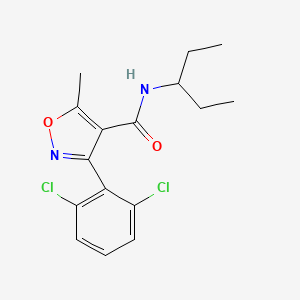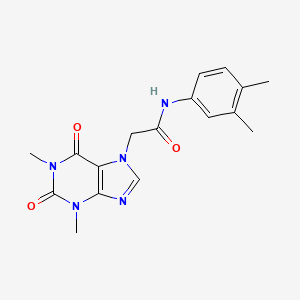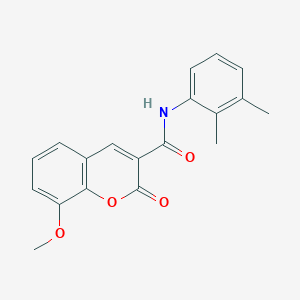![molecular formula C16H11N3O4 B5781823 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione](/img/structure/B5781823.png)
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by their aromatic structure and the presence of carbonyl groups at positions 1 and 3
Vorbereitungsmethoden
The synthesis of 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is usually carried out in a solvent such as toluene under reflux conditions for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of ion channels, particularly calcium and sodium channels, thereby stabilizing neuronal membranes and preventing excessive neuronal firing . The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-[(E)-1-(3-nitrophenyl)ethylideneamino]isoindole-1,3-dione: Similar in structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
Phthalimide derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c1-10(11-6-8-12(9-7-11)19(22)23)17-18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKMQPIOQUCIZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B5781751.png)

![1-[[2-(Methoxymethyl)phenyl]methyl]benzimidazole](/img/structure/B5781777.png)
![[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone](/img/structure/B5781780.png)

![N-[(4-propan-2-yloxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B5781806.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)

![1-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5781825.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5781838.png)
